molecular formula C20H13F11N2O6S B2618946 2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate CAS No. 325703-10-4

2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate

Cat. No.: B2618946
CAS No.: 325703-10-4
M. Wt: 618.37
InChI Key: KNRNBDWYRDIYMR-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate is a complex fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Fluorination: Introduction of fluorine atoms into the pentyl chain.

    Ureido Formation: Reaction of the fluorinated pentyl chain with a urea derivative.

    Benzenesulfonate Formation: Coupling of the ureido derivative with a benzenesulfonate moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The subsequent steps are carried out in controlled environments to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple fluorine atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The ureido and benzenesulfonate groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate has several scientific research applications:

    Materials Science: Used in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.

    Chemical Research: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Industrial Applications: Employed in the production of specialty chemicals and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate involves its interaction with molecular targets through its fluorinated and ureido groups. These interactions can affect various biochemical pathways, leading to specific effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate is unique due to its combination of a highly fluorinated pentyl chain with a trifluoromethyl benzo[d][1,3]dioxol-2-yl ureido group and a benzenesulfonate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in various fields.

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentyl 4-[[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F11N2O6S/c21-14(22)17(25,26)18(27,28)16(23,24)9-37-40(35,36)11-7-5-10(6-8-11)32-15(34)33-20(19(29,30)31)38-12-3-1-2-4-13(12)39-20/h1-8,14H,9H2,(H2,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRNBDWYRDIYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F11N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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